molecular formula C14H10Cl2O2 B065934 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 175203-16-4

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No. B065934
CAS RN: 175203-16-4
M. Wt: 281.1 g/mol
InChI Key: IUJBZYNJIQASTQ-UHFFFAOYSA-N
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Description

Benzaldehyde derivatives are crucial intermediates in organic synthesis, playing a key role in the formation of various aromatic compounds. These derivatives are often employed in the synthesis of pharmaceuticals, agrochemicals, and materials due to their functional group compatibility and structural diversity.

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves oxidative reactions or catalytic processes. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde demonstrates the use of hexachlorocyclotriphosphazene, showcasing a method for introducing complex groups into the benzaldehyde core (Özay et al., 2013).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information on the electronic and spatial configuration of the molecules, essential for understanding their reactivity and properties. For instance, the structure of certain benzaldehyde derivatives has been elucidated, revealing insights into their crystal packing and hydrogen bonding patterns (Bender et al., 1986).

Chemical Reactions and Properties

Benzaldehyde derivatives undergo various chemical reactions, including condensation, oxidation, and coupling reactions. The specific reactivity of these compounds depends on the substituents attached to the benzaldehyde core. For example, photocatalytic oxidation of benzyl alcohol to benzaldehyde derivatives highlights the potential for green chemistry approaches in synthesizing these compounds (Meng et al., 2015).

Scientific Research Applications

Synthetic Applications and Chemical Properties

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, while not directly mentioned, shares structural similarities with compounds involved in complex chemical synthesis and transformations. A review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes outlines the vast potential for creating compounds with unique properties, including magnetic, biological, and electrochemical activities. These insights suggest avenues for exploiting structural analogs like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in synthesizing new materials with tailored properties (Boča, Jameson, & Linert, 2011).

Environmental Applications

The research on redox mediators in the degradation of organic pollutants highlights the role of specific chemical structures in enhancing the efficiency of enzymatic degradation processes. Though 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is not explicitly mentioned, the underlying chemistry suggests potential for its use in environmental remediation, especially in the enzymatic breakdown of recalcitrant compounds in wastewater (Husain & Husain, 2007).

Photocatalysis and Energy Conversion

Photocatalytic materials for water splitting represent a crucial area of research in sustainable energy. The review by Kudo and Miseki (2009) on heterogeneous photocatalyst materials suggests that compounds with specific electronic structures, akin to those in 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, could be explored for their potential in solar hydrogen production, leveraging their ability to mediate electron transfer processes (Kudo & Miseki, 2009).

Antioxidant and Biological Activities

The study of antioxidants and their activity, as reviewed by Munteanu and Apetrei (2021), presents an opportunity for compounds like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde to be evaluated for their antioxidant capacity. The diverse methods used to determine antioxidant activity could be applied to assess the potential health benefits of this compound, especially in the context of food science and nutraceuticals (Munteanu & Apetrei, 2021).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJBZYNJIQASTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394990
Record name 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

CAS RN

175203-16-4
Record name 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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